molecular formula C6H3F4NO B11791378 4-Fluoro-2-(trifluoromethoxy)pyridine

4-Fluoro-2-(trifluoromethoxy)pyridine

Cat. No.: B11791378
M. Wt: 181.09 g/mol
InChI Key: JWOZTFHIHFXOHY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethoxy)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative. For example, the reaction of 2-chloro-4-fluoropyridine with trifluoromethoxide anion can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-2-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)pyridine involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-Fluoro-2-(trifluoromethyl)pyridine
  • 2,4-Difluoropyridine

Uniqueness

4-Fluoro-2-(trifluoromethoxy)pyridine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in diverse applications .

Properties

Molecular Formula

C6H3F4NO

Molecular Weight

181.09 g/mol

IUPAC Name

4-fluoro-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3F4NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H

InChI Key

JWOZTFHIHFXOHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)OC(F)(F)F

Origin of Product

United States

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